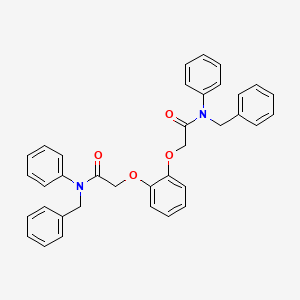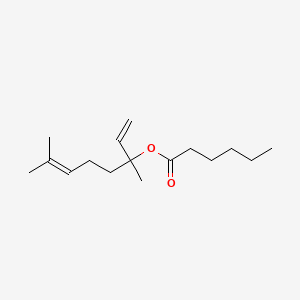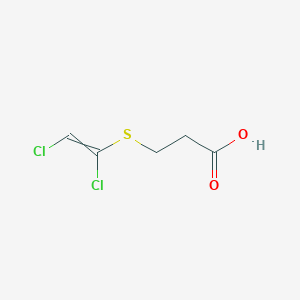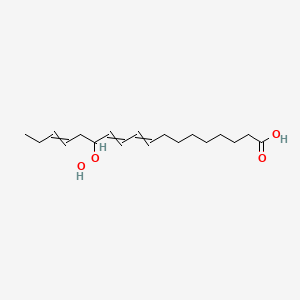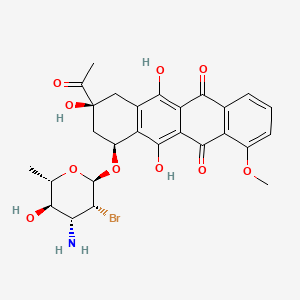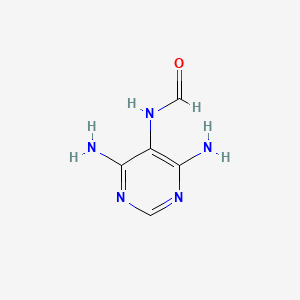
FAPy-Adenine
Übersicht
Beschreibung
FAPy-Adenine, auch bekannt als 4,6-Diamino-5-formamidopyrimidin, ist eine oxidierte DNA-Base. Es ist ein Produkt der oxidativen Schädigung von Adenin, einer der vier Nukleobasen in der Nukleinsäure der DNA. Diese Verbindung ist ein biochemischer Marker für oxidativen Stress und steht im Zusammenhang mit verschiedenen pathologischen Zuständen, darunter Tumore, Alterung und neurodegenerative Erkrankungen wie Alzheimer-Krankheit .
Wissenschaftliche Forschungsanwendungen
FAPy-Adenine hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:
Biomarker für oxidativen Stress: Es wird als Marker verwendet, um oxidativen Stress in Zellen und Geweben zu untersuchen, was in der Forschung über Alterung, Krebs und neurodegenerative Erkrankungen relevant ist.
Studien zur DNA-Schädigung und -Reparatur: This compound wird verwendet, um die Mechanismen der DNA-Schädigung und -Reparatur zu untersuchen, insbesondere im Kontext von oxidativem Stress.
Arzneimittelentwicklung: Forschung zu this compound trägt zur Entwicklung von Medikamenten bei, die auf oxidativem Stress bedingte Erkrankungen abzielen.
Umweltüberwachung: Es wird in Studien zur Überwachung von Umweltfaktoren verwendet, die oxidative DNA-Schäden verursachen.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Marker für oxidative DNA-Schäden aus. Die Verbindung entsteht, wenn Adenin einer Oxidation unterliegt, was zur Bildung einer Formamidopyrimidin-Ringstruktur führt. Diese veränderte Struktur kann während der DNA-Replikation falsch mit anderen Nukleotiden paaren, was zu Mutationen führt . Die Erkennung und Reparatur von this compound durch DNA-Reparaturenzyme ist entscheidend für die Aufrechterhaltung der genomischen Stabilität .
Wirkmechanismus
FAPy-adenine exerts its effects primarily through its role as a marker of oxidative DNA damage. The compound is formed when adenine undergoes oxidation, leading to the formation of a formamidopyrimidine ring structure. This altered structure can mispair with other nucleotides during DNA replication, leading to mutations . The recognition and repair of this compound by DNA repair enzymes are crucial for maintaining genomic stability .
Safety and Hazards
Zukünftige Richtungen
4,6-Diamino-5-formamidopyrimidine is formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or to other free radical-generating systems . It exists in living cells at detectable background levels and is formed by exposure of cells to DNA-damaging agents . Future research could focus on the biological role of 4,6-Diamino-5-formamidopyrimidine and its implications in disease processes .
Biochemische Analyse
Biochemical Properties
4,6-Diamino-5-formamidopyrimidine is known to interact with various enzymes, proteins, and other biomolecules involved in DNA repair mechanisms. One of the key interactions is with DNA polymerase β, an enzyme responsible for DNA synthesis and repair. The binding of 4,6-Diamino-5-formamidopyrimidine to DNA polymerase β can impede the enzyme’s closure, thus hindering the insertion of nucleotides during DNA synthesis . Additionally, this compound is a substrate for base excision repair enzymes such as formamidopyrimidine-DNA glycosylase, which excises oxidized purines from damaged DNA . These interactions highlight the role of 4,6-Diamino-5-formamidopyrimidine in maintaining genomic integrity.
Cellular Effects
The presence of 4,6-Diamino-5-formamidopyrimidine in cells can have significant effects on cellular processes. This compound is mutagenic and contributes to the pathogenesis of various diseases by promoting cytotoxicity and mutagenesis . It can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription. For example, the accumulation of 4,6-Diamino-5-formamidopyrimidine in the nucleotide pool can lead to its incorporation into the genome, resulting in mutations and genomic instability . These effects underscore the importance of efficient DNA repair mechanisms to mitigate the impact of this compound on cellular function.
Molecular Mechanism
At the molecular level, 4,6-Diamino-5-formamidopyrimidine exerts its effects through various binding interactions and enzyme inhibition or activation. The compound can bind to the active site of DNA polymerase β, distorting the geometry of critical catalytic atoms and preventing efficient nucleotide incorporation . Additionally, 4,6-Diamino-5-formamidopyrimidine is recognized and excised by DNA glycosylases such as formamidopyrimidine-DNA glycosylase, which initiates the base excision repair process . These molecular interactions are essential for understanding how 4,6-Diamino-5-formamidopyrimidine contributes to DNA damage and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Diamino-5-formamidopyrimidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its impact on cellular function . Long-term exposure to 4,6-Diamino-5-formamidopyrimidine in in vitro or in vivo studies has been associated with sustained DNA damage and genomic instability . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4,6-Diamino-5-formamidopyrimidine can vary with different dosages in animal models. At low doses, this compound may cause minimal DNA damage and cellular effects, while higher doses can lead to significant cytotoxicity and mutagenesis . Threshold effects have been observed, where a certain dosage level must be reached before noticeable adverse effects occur . Additionally, high doses of 4,6-Diamino-5-formamidopyrimidine can result in toxic effects, highlighting the importance of dosage considerations in experimental studies.
Metabolic Pathways
4,6-Diamino-5-formamidopyrimidine is involved in various metabolic pathways, particularly those related to DNA repair. This compound is a substrate for base excision repair enzymes, which recognize and excise damaged bases from DNA . The excision of 4,6-Diamino-5-formamidopyrimidine by DNA glycosylases is followed by the action of other enzymes that restore the DNA to its original state . These metabolic pathways are essential for maintaining genomic stability and preventing the accumulation of DNA damage.
Transport and Distribution
Within cells and tissues, 4,6-Diamino-5-formamidopyrimidine is transported and distributed through various mechanisms. This compound can be transported by nucleotide transporters and binding proteins that facilitate its movement within the cell . Additionally, the localization and accumulation of 4,6-Diamino-5-formamidopyrimidine can be influenced by its interactions with other biomolecules and cellular structures . Understanding the transport and distribution of this compound is important for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4,6-Diamino-5-formamidopyrimidine can affect its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA repair enzymes . Targeting signals and post-translational modifications may direct 4,6-Diamino-5-formamidopyrimidine to specific compartments or organelles within the cell . The subcellular localization of this compound is crucial for understanding its role in DNA damage and repair processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
FAPy-Adenine kann durch Oxidation von Adenin synthetisiert werden. Der Prozess beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder anderen reaktiven Sauerstoffspezies unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, oft bei einem leicht sauren pH-Wert, um den Oxidationsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound ist nicht umfassend dokumentiert, wahrscheinlich aufgrund seiner primäreren Verwendung in der Forschung anstatt in kommerziellen Anwendungen. Eine großtechnische Synthese würde ähnlichen Prinzipien wie die Laborsynthese folgen, mit Anpassungen an den Maßstab, die Effizienz und die Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
FAPy-Adenine unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung anderer oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können this compound wieder zu Adenin oder anderen reduzierten Formen zurückführen.
Substitution: Substitutionsreaktionen können an den Aminogruppen stattfinden und zu verschiedenen substituierten Derivaten führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen von this compound verwendet werden, umfassen:
Oxidationsmittel: Wasserstoffperoxid, Ozon und andere reaktive Sauerstoffspezies.
Reduktionsmittel: Natriumborhydrid, Wasserstoffgas in Gegenwart eines Katalysators.
Substitutionsmittel: Halogene, Alkylierungsmittel und andere Elektrophile.
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So kann beispielsweise eine weitere Oxidation zu stärker oxidierten Purinderivaten führen, während eine Reduktion Adenin oder teilweise reduzierte Zwischenprodukte liefern kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Oxo-7,8-Dihydroguanin (8-oxoG): Eine weitere häufige oxidative DNA-Läsion, die aus der Oxidation von Guanin resultiert.
Thyminglykol: Ein oxidiertes Derivat von Thymin, einer weiteren DNA-Base.
5-Hydroxycytosin: Eine oxidierte Form von Cytosin.
Einzigartigkeit von FAPy-Adenine
This compound ist einzigartig in seiner spezifischen Bildung aus Adenin und seiner einzigartigen Formamidopyrimidin-Struktur. Im Gegensatz zu anderen oxidierten Basen hat this compound einen einzigartigen Einfluss auf die Replikationsgenauigkeit und die Reparaturmechanismen der DNA, was es zu einem wertvollen Marker für die Untersuchung von oxidativem Stress und dessen Auswirkungen auf die DNA macht .
Eigenschaften
IUPAC Name |
N-(4,6-diaminopyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUVUOSXNYQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)NC=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199228 | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5122-36-1 | |
| Record name | 4,6-Diamino-5-formamidopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


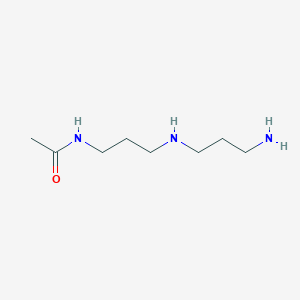
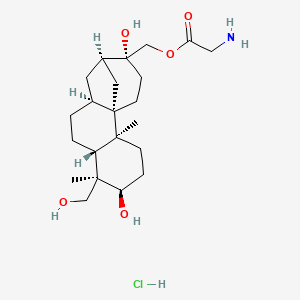
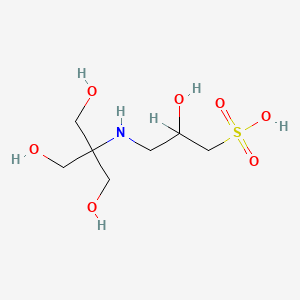
![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
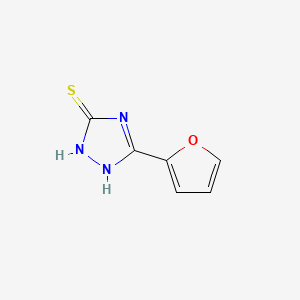
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
